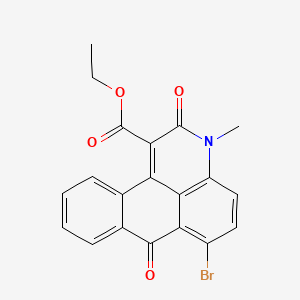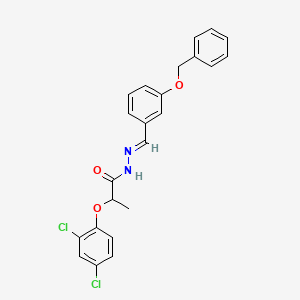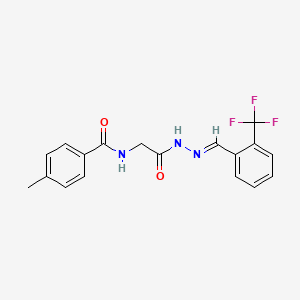
Ethyl 3-(5-oxotetrahydrofuran-2-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(5-oxotetrahydrofuran-2-yl)propanoate is an organic compound with the molecular formula C9H14O4. It is a member of the ester family, characterized by the presence of a five-membered lactone ring fused to a propanoate ester group. This compound is of interest in various fields of research due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(5-oxotetrahydrofuran-2-yl)propanoate typically involves the esterification of 3-(5-oxotetrahydrofuran-2-yl)propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can provide a more sustainable and scalable approach to the synthesis of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(5-oxotetrahydrofuran-2-yl)propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 3-(5-oxotetrahydrofuran-2-yl)propanoic acid and ethanol.
Reduction: The lactone ring can be reduced to a diol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild heating.
Major Products
Hydrolysis: 3-(5-oxotetrahydrofuran-2-yl)propanoic acid and ethanol.
Reduction: 3-(5-hydroxytetrahydrofuran-2-yl)propan-1-ol.
Substitution: Various esters or amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(5-oxotetrahydrofuran-2-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl 3-(5-oxotetrahydrofuran-2-yl)propanoate is largely dependent on its structural features. The lactone ring can interact with various biological targets, potentially inhibiting enzymes or modulating receptor activity. The ester group can undergo hydrolysis in vivo, releasing the active acid form, which may exert its effects through different molecular pathways.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-(5-oxotetrahydrofuran-2-yl)propanoate can be compared with other esters and lactones:
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Gamma-butyrolactone: A lactone with applications in the synthesis of pharmaceuticals and as a solvent.
Ethyl 3-(furan-2-yl)propanoate: Similar in structure but with a furan ring instead of a lactone, used as a flavoring agent.
Eigenschaften
CAS-Nummer |
98611-87-1 |
|---|---|
Molekularformel |
C9H14O4 |
Molekulargewicht |
186.20 g/mol |
IUPAC-Name |
ethyl 3-(5-oxooxolan-2-yl)propanoate |
InChI |
InChI=1S/C9H14O4/c1-2-12-8(10)5-3-7-4-6-9(11)13-7/h7H,2-6H2,1H3 |
InChI-Schlüssel |
KUKNMYNDDJSCRX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCC1CCC(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B12010119.png)






![N-(2,4-dimethoxyphenyl)-2-[(3Z)-3-[3-(2-methylpropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetamide](/img/structure/B12010160.png)


